Cas no 1553072-32-4 (4-(4,4,4-Trifluorobutyl)piperidin-4-ol)

4-(4,4,4-Trifluorobutyl)piperidin-4-ol is a fluorinated piperidine derivative with a hydroxyl group at the 4-position, offering unique reactivity and structural versatility in synthetic chemistry. The trifluorobutyl moiety enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The presence of both hydroxyl and piperidine functionalities allows for further derivatization, enabling the synthesis of diverse bioactive compounds. Its well-defined stereochemistry and high purity ensure reproducibility in research and industrial processes. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced polarity and fluorine-induced electronic effects.
4-(4,4,4-Trifluorobutyl)piperidin-4-ol structure
1553072-32-4 structure
Product name:4-(4,4,4-Trifluorobutyl)piperidin-4-ol
CAS No:1553072-32-4
MF:C9H16F3NO
MW:211.224653244019
CID:5752973
PubChem ID:115515285

4-(4,4,4-Trifluorobutyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1553072-32-4
    • 4-(4,4,4-Trifluorobutyl)piperidin-4-ol
    • DLHRPLCFFBZKFA-UHFFFAOYSA-N
    • EN300-1936424
    • Inchi: 1S/C9H16F3NO/c10-9(11,12)3-1-2-8(14)4-6-13-7-5-8/h13-14H,1-7H2
    • InChI Key: DLHRPLCFFBZKFA-UHFFFAOYSA-N
    • SMILES: FC(CCCC1(CCNCC1)O)(F)F

Computed Properties

  • Exact Mass: 211.11839862g/mol
  • Monoisotopic Mass: 211.11839862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 1.7

4-(4,4,4-Trifluorobutyl)piperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1936424-5g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
5g
$2443.0 2023-09-17
Enamine
EN300-1936424-0.25g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
0.25g
$774.0 2023-09-17
Enamine
EN300-1936424-0.05g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
0.05g
$707.0 2023-09-17
Enamine
EN300-1936424-10.0g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
10g
$3929.0 2023-05-31
Enamine
EN300-1936424-1.0g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
1g
$914.0 2023-05-31
Enamine
EN300-1936424-5.0g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
5g
$2650.0 2023-05-31
Enamine
EN300-1936424-2.5g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
2.5g
$1650.0 2023-09-17
Enamine
EN300-1936424-0.1g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
0.1g
$741.0 2023-09-17
Enamine
EN300-1936424-10g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
10g
$3622.0 2023-09-17
Enamine
EN300-1936424-0.5g
4-(4,4,4-trifluorobutyl)piperidin-4-ol
1553072-32-4
0.5g
$809.0 2023-09-17

Additional information on 4-(4,4,4-Trifluorobutyl)piperidin-4-ol

4-(4,4,4-Trifluorobutyl)piperidin-4-ol: A Comprehensive Overview of CAS No. 1553072-32-4

4-(4,4,4-Trifluorobutyl)piperidin-4-ol, with the CAS number 1553072-32-4, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its distinctive trifluoromethyl-substituted butyl group. The presence of this fluorinated moiety imparts unique physicochemical properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of 4-(4,4,4-Trifluorobutyl)piperidin-4-ol is composed of a piperidine ring with a hydroxyl group at the 4-position and a trifluoromethyl-substituted butyl chain. The piperidine ring is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and its conformational flexibility. The trifluoromethyl group, on the other hand, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for designing drugs with improved pharmacokinetic profiles.

Recent studies have highlighted the potential of 4-(4,4,4-Trifluorobutyl)piperidin-4-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells. The fluorinated substituent plays a crucial role in modulating the compound's interaction with cellular targets, leading to enhanced efficacy and reduced toxicity. Additionally, its ability to cross biological membranes efficiently makes it a promising candidate for developing targeted therapies.

In the context of central nervous system (CNS) disorders, 4-(4,4,4-Trifluorobutyl)piperidin-4-ol has been investigated for its potential as a neuroprotective agent. Preclinical studies have demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group at the 4-position of the piperidine ring is believed to contribute to its antioxidant properties by facilitating redox reactions.

The synthesis of 4-(4,4,4-Trifluorobutyl)piperidin-4-ol has been optimized using modern synthetic methods to ensure high yields and purity. One common approach involves the reaction of 1-bromo-1,1,1-trifluorobutane with piperidin-4-one followed by reduction to form the desired alcohol. This synthetic route is scalable and can be adapted for large-scale production in industrial settings. The use of environmentally friendly solvents and catalysts further enhances the sustainability of the process.

In terms of safety and regulatory compliance, 4-(4,4,4-Trifluorobutyl)piperidin-4-ol has undergone extensive toxicological evaluation. Studies have shown that it exhibits low toxicity at therapeutic concentrations and does not pose significant environmental risks when used responsibly. These findings are crucial for advancing its development as a pharmaceutical agent and ensuring its safe use in clinical settings.

The future prospects for 4-(4,4,4-Trifluorobutyl)piperidin-4-ol are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field and accelerating the translation of laboratory findings into clinical practice.

In conclusion, 4-(4,4,4-Trifluorobutyl)piperidin-4-ol (CAS No. 1553072-32-4) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a valuable tool for developing novel therapeutics across various disease areas. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an increasingly important role in advancing human health.

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